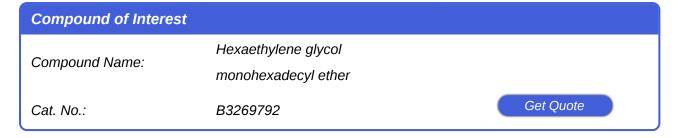


An In-depth Technical Guide to C16E6 Surfactant: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol monohexadecyl ether, commonly abbreviated as C16E6, is a non-ionic surfactant of significant interest in various scientific and industrial fields, particularly in drug delivery and membrane protein research. Its amphiphilic nature, arising from a hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic hexaethylene glycol (E6) headgroup, allows it to self-assemble into micelles in aqueous solutions and interact with biological membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of C16E6, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Chemical Structure and Formula

The C16E6 surfactant is characterized by a long saturated hydrocarbon tail and a polar polyoxyethylene head. This structure dictates its behavior at interfaces and in solution.

Chemical Name: 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethox

Synonyms: Hexadecylhexaglycol, Polyoxyethylene (6) cetyl ether[2]



Molecular Formula: C₂₈H₅₈O₇[1]

Linear Formula: CH₃(CH₂)₁₅(OCH₂CH₂)₆OH[2]

Molecular Weight: 506.76 g/mol [2]

CAS Number: 5168-91-2[1]

Physicochemical Properties

The performance of C16E6 as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in various applications, from forming stable emulsions to solubilizing membrane proteins.

Property	Value	References
Physical Form	Solid	[2]
Melting Point (°C)	39-40	[2]
Purity (%)	≥99.0 (TLC)	[2]
Critical Micelle Concentration (CMC)	Estimated: ~0.003 - 0.01 mM	
Aggregation Number	Estimated: 60 - 150	_
Hydrophilic-Lipophilic Balance (HLB)	Calculated: 10.3	

Note on Estimated Values:Direct experimental values for the Critical Micelle Concentration (CMC) and Aggregation Number of C16E6 are not readily available in the provided search results. The values presented are estimations based on trends observed for homologous series of polyoxyethylene alkyl ether surfactants. Specifically, the CMC of C16E10 and C16E20 has been studied, and the CMC of C12E6 is reported to be around 70-80 μ M. Generally, for a fixed ethylene oxide chain length, the CMC decreases with increasing alkyl chain length. The aggregation number tends to increase with alkyl chain length. The Hydrophilic-Lipophilic Balance (HLB) is calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.



Micellization and Self-Assembly

Above its Critical Micelle Concentration (CMC), C16E6 monomers self-assemble in aqueous solutions to form micelles. This process is fundamental to its function as a solubilizing agent and drug carrier. The hydrophobic C16 tails form the core of the micelle, creating a microenvironment capable of encapsulating lipophilic molecules, while the hydrophilic E6 heads form the outer corona, ensuring dispersibility in aqueous media.

The process of micellization can be visualized as a workflow:

Caption: C16E6 micellization workflow.

Applications in Research and Drug Development

The unique properties of C16E6 make it a valuable tool in several areas of research and pharmaceutical development.

Membrane Protein Solubilization

The extraction of integral membrane proteins from their native lipid bilayer is a critical step for their structural and functional characterization. Non-ionic surfactants like C16E6 are often preferred for this purpose as they are generally milder than ionic detergents and can solubilize membrane proteins while preserving their native conformation.

Experimental Protocol: General Procedure for Membrane Protein Solubilization using C16E6

This protocol provides a general framework. Optimization of buffer composition, C16E6 concentration, and incubation time is crucial for each specific protein.

- Cell Lysis and Membrane Preparation:
 - Harvest cells expressing the target membrane protein.
 - Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
 - Lyse the cells using a suitable method (e.g., dounce homogenization, sonication, or highpressure homogenization).



- Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
- Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

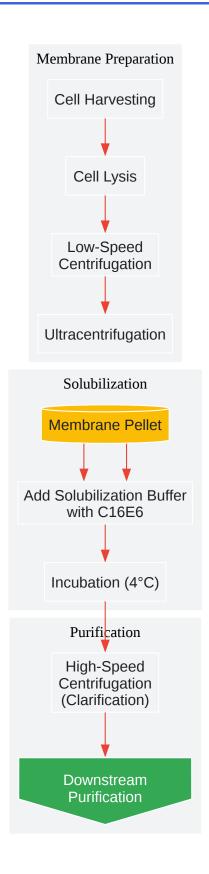
Solubilization:

- Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) containing C16E6.
- The optimal concentration of C16E6 is typically 2-5 times its CMC and should be determined empirically. A starting point could be a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
- Incubate the mixture at 4°C with gentle agitation for 1-4 hours.

• Clarification and Purification:

- Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
- The supernatant containing the solubilized membrane protein in C16E6 micelles can then
 be subjected to downstream purification techniques such as affinity chromatography, ionexchange chromatography, or size-exclusion chromatography. It is important to include a
 concentration of C16E6 at or above its CMC in all subsequent buffers to maintain protein
 solubility.





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Caption: Experimental workflow for membrane protein solubilization.



Drug Delivery Systems

C16E6 is utilized in the formulation of various drug delivery systems, including micelles and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs. Its nonionic nature generally results in lower toxicity compared to ionic surfactants, making it a suitable candidate for pharmaceutical formulations.

Experimental Protocol: Preparation of Drug-Loaded C16E6 Micelles by Thin-Film Hydration

This method is commonly used for encapsulating hydrophobic drugs.

Film Formation:

- Dissolve a known amount of C16E6 and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.
- Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

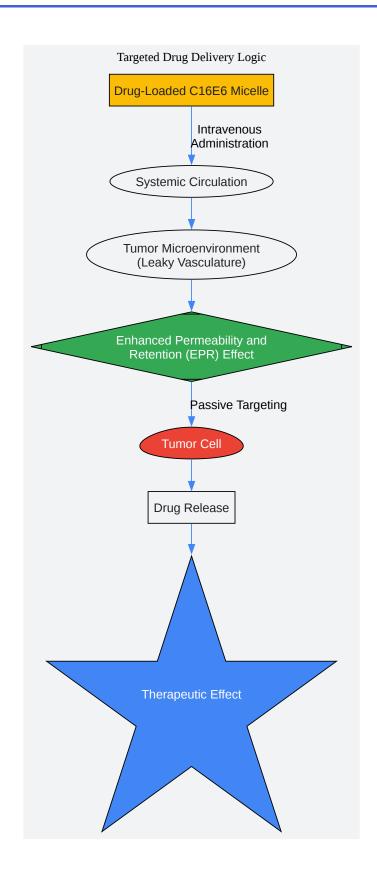
Hydration:

- Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
 by adding the buffer to the flask. The volume of the buffer should be chosen to achieve the desired final drug concentration.
- Agitate the flask gently (e.g., by rotation or vortexing) at a temperature above the phase transition temperature of the surfactant to facilitate the formation of micelles and encapsulation of the drug.

Sonication and Filtration (Optional):

- To obtain smaller and more uniform micelles, the suspension can be sonicated using a probe sonicator or a bath sonicator.
- Filter the micellar solution through a syringe filter (e.g., 0.22 μm) to remove any undissolved drug or larger aggregates.





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Caption: Logical relationship in passive tumor targeting via the EPR effect.



Conclusion

C16E6 is a versatile non-ionic surfactant with a well-defined chemical structure that imparts valuable physicochemical properties for various research and development applications. Its ability to form micelles and solubilize hydrophobic molecules makes it particularly useful for the challenging task of membrane protein extraction and for the formulation of drug delivery systems for poorly soluble therapeutic agents. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for scientists and researchers working in these fields. Further optimization of the described methods will be necessary for specific applications to achieve the desired outcomes.

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